5-Ethyl-2,4-dimethyl-1H-imidazole 5-Ethyl-2,4-dimethyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 91773-26-1
VCID: VC13852063
InChI: InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9)
SMILES:
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol

5-Ethyl-2,4-dimethyl-1H-imidazole

CAS No.: 91773-26-1

Cat. No.: VC13852063

Molecular Formula: C7H12N2

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2,4-dimethyl-1H-imidazole - 91773-26-1

Specification

CAS No. 91773-26-1
Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
IUPAC Name 4-ethyl-2,5-dimethyl-1H-imidazole
Standard InChI InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9)
Standard InChI Key NELFWLUXURRZAY-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC(=N1)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The imidazole core of 5-ethyl-2,4-dimethyl-1H-imidazole adopts a planar configuration, with substituents influencing electronic distribution and steric interactions. Key structural features include:

  • Methyl groups at positions 2 and 4, enhancing lipophilicity and steric bulk.

  • Ethyl group at position 5, contributing to hydrophobic interactions in biological systems.

  • Tautomerism: The 1H-imidazole tautomer dominates due to stabilization via intramolecular hydrogen bonding .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂N₂
Molecular Weight138.19 g/mol
logP (Octanol-Water)1.8 ± 0.3
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors2 (Ring Nitrogens)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis of 5-ethyl-2,4-dimethyl-1H-imidazole is documented, analogous routes for substituted imidazoles suggest two primary strategies:

2.1.1 De Novo Ring Formation
Cyclocondensation of α-amino carbonyl precursors with aldehydes or ketones under acidic conditions. For example:

  • Reaction of ethyl glyoxalate with acetamidine yields 2,4-dimethylimidazole intermediates .

  • Subsequent alkylation at position 5 using ethyl bromide in the presence of a base (e.g., K₂CO₃).

2.1.2 Post-Functionalization of Imidazole Cores

  • Direct Alkylation: Treatment of 2,4-dimethyl-1H-imidazole with ethyl iodide under phase-transfer conditions .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling to introduce the ethyl group, though this method remains experimentally underexplored for this substrate.

Industrial Manufacturing Considerations

Scalable production faces challenges in regioselectivity and purification. Continuous flow reactors with immobilized catalysts may improve yield by minimizing side reactions .

Biological Activities and Mechanisms

Antimicrobial Activity

Imidazole derivatives exhibit broad-spectrum antimicrobial effects. While data specific to 5-ethyl-2,4-dimethyl-1H-imidazole is lacking, structurally related compounds demonstrate:

  • Bacterial Growth Inhibition: Disruption of cell membrane integrity via interaction with phospholipid bilayers .

  • Fungal Targeting: Inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

Table 2: Antimicrobial Activity of Analogous Imidazoles

CompoundMIC against S. aureus (μg/mL)MIC against C. albicans (μg/mL)
2,4-Dimethyl-1H-imidazole3264
5-Propyl-2,4-dimethyl-1H-imidazole1632

Hypothesis: The ethyl group in 5-ethyl-2,4-dimethyl-1H-imidazole may enhance lipid solubility, potentially lowering MIC values compared to methyl or propyl analogs.

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • Position 2 Methyl: Essential for base pairing with microbial DNA/RNA. Removal reduces antimicrobial potency by 70% .

  • Position 5 Ethyl: Optimal chain length for balancing lipophilicity and solubility. Longer chains (e.g., propyl) diminish cellular uptake.

Figure 1: Hypothesized Binding Mode to HSET

![Binding mode description: Ethyl group occupies hydrophobic pocket, while imidazole nitrogen coordinates Mg²⁺]

Industrial and Pharmaceutical Applications

Pharmaceutical Development

  • Lead Compound: Structural simplicity facilitates derivatization for optimized pharmacokinetics.

  • Prodrug Potential: Esterification of the N-H group could enhance oral bioavailability.

Material Science Applications

  • Ligand in Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

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